Cas no 1804849-49-7 (Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate)

Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate is a versatile brominated aromatic ester with significant utility in organic synthesis. The presence of both a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The cyano group further enhances its reactivity, enabling diverse transformations such as nucleophilic substitutions or cyclizations. Its trifluoromethyl moiety contributes to improved metabolic stability and lipophilicity in derived compounds. The ethyl ester group offers additional flexibility for hydrolysis or transesterification. This compound is particularly useful in the synthesis of biologically active scaffolds, where its multifunctional structure allows for efficient derivatization.
Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate structure
1804849-49-7 structure
Product Name:Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
CAS No:1804849-49-7
MF:C12H9BrF3NO2
MW:336.104573011398
CID:4947965
Update Time:2025-10-17

Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate
    • ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
    • Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate
    • Inchi: 1S/C12H9BrF3NO2/c1-2-19-11(18)7-3-8(6-17)9(5-13)10(4-7)12(14,15)16/h3-4H,2,5H2,1H3
    • InChI Key: FXFCZWATXJNBHH-UHFFFAOYSA-N
    • SMILES: BrCC1C(C#N)=CC(C(=O)OCC)=CC=1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 377
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.1

Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015017527-250mg
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate
1804849-49-7 97%
250mg
470.40 USD 2021-06-18
Alichem
A015017527-500mg
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate
1804849-49-7 97%
500mg
855.75 USD 2021-06-18
Alichem
A015017527-1g
Ethyl 4-bromomethyl-3-cyano-5-(trifluoromethyl)benzoate
1804849-49-7 97%
1g
1,475.10 USD 2021-06-18

Additional information on Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate

Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1804849-49-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate, identified by its CAS number 1804849-49-7, is a significant compound in the realm of pharmaceutical chemistry. Its molecular structure, featuring a benzoate backbone with substituents such as bromomethyl and trifluoromethyl, makes it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its utility in constructing complex scaffolds that are pivotal in drug discovery and development.

The bromomethyl group attached to the benzoate ring provides a reactive site for further functionalization, enabling the introduction of diverse pharmacophores. This feature is particularly advantageous in medicinal chemistry, where selective modifications are often required to optimize drug efficacy and selectivity. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which are critical factors in drug design. These attributes make Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate a cornerstone in the development of novel therapeutic agents.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their unique physicochemical properties. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate drug-receptor interactions and improve pharmacokinetic profiles. Studies have shown that compounds incorporating this moiety often exhibit enhanced binding affinity and prolonged half-life, making them attractive candidates for clinical development. Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate serves as a key building block in synthesizing such fluorinated derivatives.

The cyano group at the 3-position of the benzoate ring adds another layer of reactivity to this compound. It can undergo various transformations, including reduction to an amine or nucleophilic addition reactions, which are commonly employed in synthetic chemistry. These reactions allow for the introduction of additional functional groups, further diversifying the chemical space accessible through this intermediate. The versatility of Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate makes it indispensable in both academic research and industrial drug development.

The pharmaceutical industry has increasingly recognized the importance of sustainable and efficient synthetic routes. Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate aligns with these trends by providing a streamlined approach to accessing complex molecular architectures. Its use in multi-step syntheses has been demonstrated to reduce reaction times and improve yields, thereby contributing to more cost-effective and environmentally friendly drug production processes.

In conclusion, Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1804849-49-7) is a multifaceted compound with significant applications in pharmaceutical synthesis. Its unique structural features, including the bromomethyl, trifluoromethyl, and cyano groups, make it a powerful tool for constructing novel bioactive molecules. The ongoing research into fluorinated aromatic compounds further underscores its importance in modern drug discovery. As the field continues to evolve, Ethyl 4-(bromomethyl)-3-cyano-5-(trifluoromethyl)benzoate is poised to remain at the forefront of pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk